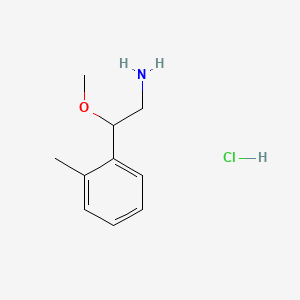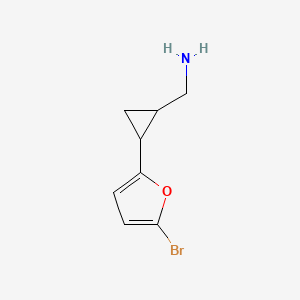![molecular formula C7H12BrCl2N3 B13591510 5-Bromo-3-[(methylamino)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13591510.png)
5-Bromo-3-[(methylamino)methyl]pyridin-2-aminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-3-[(methylamino)methyl]pyridin-2-amine dihydrochloride is a chemical compound that belongs to the class of bromopyridines. It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a methylamino group at the 3-position. This compound is often used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-[(methylamino)methyl]pyridin-2-amine dihydrochloride typically involves the bromination of 3-[(methylamino)methyl]pyridin-2-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
化学反应分析
Types of Reactions
5-bromo-3-[(methylamino)methyl]pyridin-2-amine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.
科学研究应用
5-bromo-3-[(methylamino)methyl]pyridin-2-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-bromo-3-[(methylamino)methyl]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the methylamino group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
5-bromo-3-methylpyridin-2-amine: This compound lacks the methylamino group and has different reactivity and applications.
3-[(methylamino)methyl]pyridin-2-amine: This compound lacks the bromine atom and has different chemical properties.
5-bromo-2-methylpyridin-3-amine: This is another bromopyridine derivative with different substitution patterns and reactivity.
Uniqueness
5-bromo-3-[(methylamino)methyl]pyridin-2-amine dihydrochloride is unique due to the presence of both the bromine atom and the methylamino group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research.
属性
分子式 |
C7H12BrCl2N3 |
|---|---|
分子量 |
289.00 g/mol |
IUPAC 名称 |
5-bromo-3-(methylaminomethyl)pyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C7H10BrN3.2ClH/c1-10-3-5-2-6(8)4-11-7(5)9;;/h2,4,10H,3H2,1H3,(H2,9,11);2*1H |
InChI 键 |
PYBBGHKOKQDNIY-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=C(N=CC(=C1)Br)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


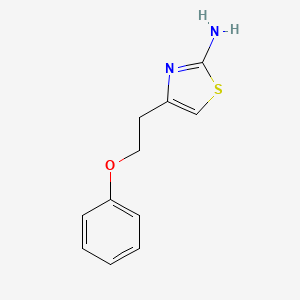
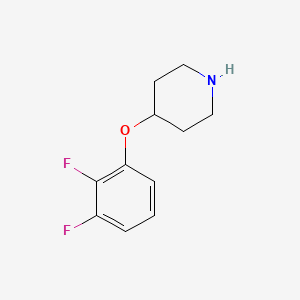
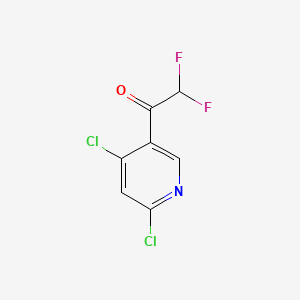
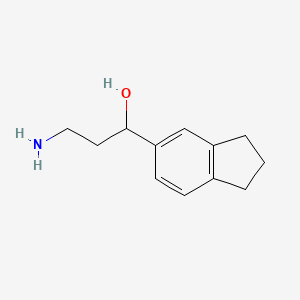
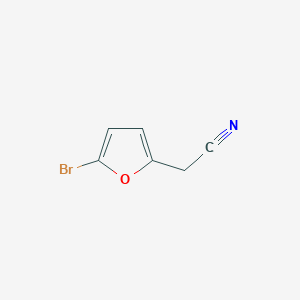
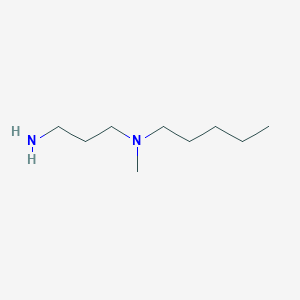
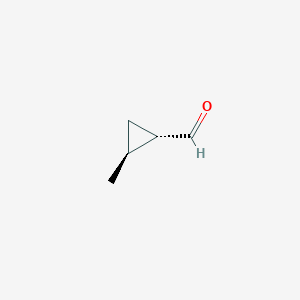
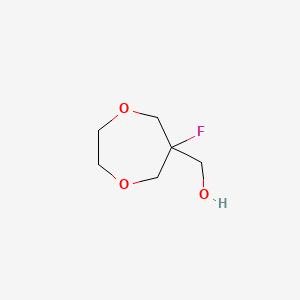
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13591485.png)



